Bromothricin
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Overview
Description
Bromothricin is a directed biosynthetic analogue of chlorothricin, produced by a chlorothricin-producing strain of Streptomyces antibioticus when grown in a nutrient medium containing potassium bromide . This compound is a brominated derivative of the macrolide antibiotic chlorothricin and exhibits similar properties . This compound was first isolated by researchers at the University of Tubingen in Germany .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromothricin is synthesized by cultivating Streptomyces antibioticus in a nutrient medium supplemented with potassium bromide. The bromide ions preferentially replace the chlorine atoms in the benzoate ester, resulting in the formation of this compound as the dominant metabolite .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using Streptomyces antibioticus strains. The fermentation medium is carefully controlled to ensure optimal growth conditions and bromide ion concentration, facilitating the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Bromothricin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated benzoate derivatives, while substitution reactions can produce various substituted macrolides .
Scientific Research Applications
Bromothricin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrolide biosynthesis and structure-activity relationships.
Biology: Investigated for its antibacterial properties and potential as a lead compound for developing new antibiotics.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the production of brominated derivatives for various industrial applications
Mechanism of Action
Bromothricin exerts its effects by targeting bacterial ribosomes, inhibiting protein synthesis. The bromine atom enhances its binding affinity to the ribosomal subunits, leading to increased antibacterial activity. The molecular pathways involved include the inhibition of peptide bond formation and interference with ribosomal translocation .
Comparison with Similar Compounds
Chlorothricin: A closely related macrolide antibiotic with chlorine instead of bromine.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity and different pharmacokinetic properties
Uniqueness: Bromothricin’s uniqueness lies in its brominated structure, which imparts distinct chemical and biological properties compared to its chlorinated analogue, chlorothricin. The presence of bromine enhances its antibacterial activity and binding affinity to bacterial ribosomes .
Properties
Molecular Formula |
C50H63BrO16 |
---|---|
Molecular Weight |
999.9 g/mol |
IUPAC Name |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27?,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChI Key |
NJWVTCNYKWXLEH-YWMYNOBSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Canonical SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O |
Origin of Product |
United States |
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